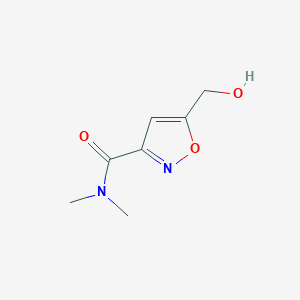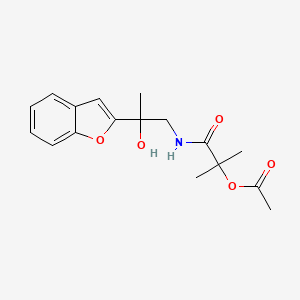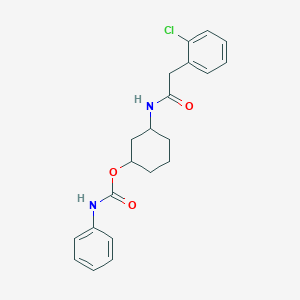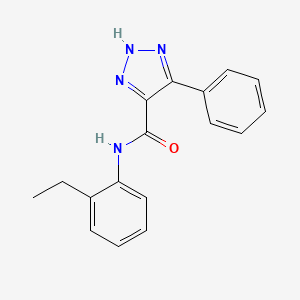
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of triazole herbicides and is known for its selective action against grassy weeds. EPTC is a white crystalline powder that is slightly soluble in water and has a melting point of 103-105°C.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Triazole derivatives, including those similar to "N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide," are of significant interest in synthetic chemistry due to their diverse reactivities and applications. For instance, the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates through β-enaminone–azide cycloaddition demonstrates the utility of triazole derivatives in constructing high-functionalized molecules under mild conditions, which can be accelerated using microwave irradiation for efficiency (Seus et al., 2012). Similarly, the synthesis of various triazole derivatives, such as 2-phenyl-4,5-substituted oxazoles, showcases the adaptability of triazole-based compounds in forming complex and diverse chemical structures, which can be pivotal in drug development and material science (Kumar et al., 2012).
Biological Activities
Triazole derivatives also exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug discovery. For example, novel triazole derivatives have been investigated as corrosion inhibitors, demonstrating significant potential in industrial applications due to their ability to protect metals from corrosion in acidic environments. This application is critical in extending the lifespan and maintaining the integrity of metal structures and components (Nahlé et al., 2021). Furthermore, triazole compounds have been explored for their antitumor properties, showcasing the potential of triazole derivatives in contributing to the development of new anticancer agents (Maggio et al., 2011).
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-12-8-6-7-11-14(12)18-17(22)16-15(19-21-20-16)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLVJIBPTJVBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





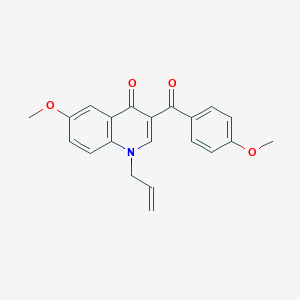
![(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2820363.png)
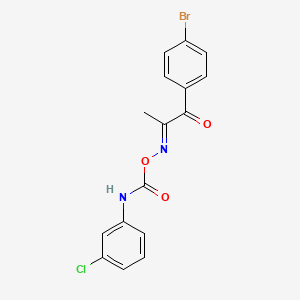

![5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2820370.png)
